molecular formula C62H58O6 B14596453 1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene;toluene CAS No. 61040-47-9

1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene;toluene

Cat. No.: B14596453
CAS No.: 61040-47-9
M. Wt: 899.1 g/mol
InChI Key: SHBSOURKAFUECL-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene is an aromatic compound characterized by a benzene ring substituted with six phenoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene can be synthesized through the reaction of phenol with methanol at elevated temperatures over a suitable solid catalyst such as alumina . The process involves the formation of methylene units through the dehydration of methanol molecules, followed by complete Friedel–Crafts methylation of the resulting benzene ring with chloromethane generated in situ .

Industrial Production Methods: Industrial production methods for 1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene are not well-documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions and catalysts are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenoxy radicals, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene involves its interaction with molecular targets through aromatic interactions and hydrogen bonding. The phenoxymethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and stability. The pathways involved include electrophilic aromatic substitution and radical formation .

Comparison with Similar Compounds

Uniqueness: 1,2,3,4,5,6-Hexakis(phenoxymethyl)benzene is unique due to the presence of phenoxymethyl groups, which impart distinct chemical and physical properties compared to other similar compounds. These properties make it valuable for specific applications in scientific research and industry .

Properties

CAS No.

61040-47-9

Molecular Formula

C62H58O6

Molecular Weight

899.1 g/mol

IUPAC Name

1,2,3,4,5,6-hexakis(phenoxymethyl)benzene;toluene

InChI

InChI=1S/C48H42O6.2C7H8/c1-7-19-37(20-8-1)49-31-43-44(32-50-38-21-9-2-10-22-38)46(34-52-40-25-13-4-14-26-40)48(36-54-42-29-17-6-18-30-42)47(35-53-41-27-15-5-16-28-41)45(43)33-51-39-23-11-3-12-24-39;2*1-7-5-3-2-4-6-7/h1-30H,31-36H2;2*2-6H,1H3

InChI Key

SHBSOURKAFUECL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1.CC1=CC=CC=C1.C1=CC=C(C=C1)OCC2=C(C(=C(C(=C2COC3=CC=CC=C3)COC4=CC=CC=C4)COC5=CC=CC=C5)COC6=CC=CC=C6)COC7=CC=CC=C7

Origin of Product

United States

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